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Compound Name:
2,3-Dihydrobenzo[b]furan-7-

ylamine

Cat. No.: B084802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of

biologically active natural products and pharmaceutical agents. Its synthesis has been a

significant focus of chemical research, with palladium-catalyzed methodologies emerging as

powerful and versatile tools. These approaches offer high efficiency, functional group tolerance,

and the ability to construct complex molecular architectures under mild conditions. This

document provides detailed application notes and experimental protocols for several key

palladium-catalyzed methods for the synthesis of 2,3-dihydrobenzofurans.

Method 1: Palladium-Catalyzed Carboalkoxylation of
2-Allylphenols
This method facilitates the coupling of readily available 2-allylphenol derivatives with aryl

triflates to generate a diverse range of functionalized 2,3-dihydrobenzofurans. The reaction

proceeds with good yields and high diastereoselectivities. A key feature of this transformation is

the anti-oxypalladation of the alkene.[1]

Experimental Protocol
A detailed procedure for the synthesis of 2-benzyl-3-methyl-2,3-dihydrobenzofuran is as

follows:
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To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2.2 mg, 0.01 mmol,

5 mol%), CPhos (10.3 mg, 0.022 mmol, 11 mol%), and K₃PO₄ (85 mg, 0.40 mmol). The vial is

sealed with a Teflon-lined cap, and the atmosphere is replaced with argon. Toluene (1.0 mL), 2-

allylphenol (26.8 mg, 0.20 mmol), and phenyl triflate (37 µL, 0.22 mmol) are then added

sequentially via syringe. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to

room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and

concentrated under reduced pressure. The residue is purified by flash column chromatography

on silica gel to afford the desired product.

Quantitative Data Summary
Entry Aryl Triflate Product Yield (%)

Diastereomeri
c Ratio (dr)

1 Phenyl triflate

2-benzyl-3-

methyl-2,3-

dihydrobenzofura

n

85 >20:1

2
4-Methoxyphenyl

triflate

2-(4-

methoxybenzyl)-

3-methyl-2,3-

dihydrobenzofura

n

78 >20:1

3

4-

Trifluoromethylph

enyl triflate

3-methyl-2-(4-

(trifluoromethyl)b

enzyl)-2,3-

dihydrobenzofura

n

81 >20:1

4
2-Methylphenyl

triflate

3-methyl-2-(2-

methylbenzyl)-2,

3-

dihydrobenzofura

n

75 15:1

Table 1: Scope of the Pd-catalyzed carboalkoxylation of 2-allylphenol with various aryl triflates.

[1]
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Reaction Mechanism
The proposed catalytic cycle for the carboalkoxylation of 2-allylphenols is depicted below.[1]
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Caption: Proposed catalytic cycle for the Pd-catalyzed carboalkoxylation of 2-allylphenols.
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Method 2: Enantioselective Heck/Tsuji-Trost
Reaction of o-Bromophenols and 1,3-Dienes
This powerful method provides access to chiral substituted 2,3-dihydrobenzofurans with

excellent regio- and enantiocontrol. The reaction demonstrates high functional group tolerance

and is scalable.[2]

Experimental Protocol
A representative procedure for the enantioselective synthesis of (R)-2-vinyl-2,3-

dihydrobenzofuran is as follows:

In a glovebox, a solution of Pd₂(dba)₃·CHCl₃ (10.4 mg, 0.01 mmol, 2 mol%) and TY-Phos

ligand (23.8 mg, 0.03 mmol, 6 mol%) in toluene (1.0 mL) is stirred at room temperature for 30

minutes. To this solution is added 2-bromophenol (173 mg, 1.0 mmol), 1,3-butadiene (solution

in toluene, 2.0 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol). The reaction vessel is sealed and

stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered

through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the

residue is purified by flash chromatography to yield the enantiomerically enriched product.

Quantitative Data Summary
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Entry 1,3-Diene Product Yield (%)
Enantiomeric
Excess (ee, %)

1 1,3-Butadiene

(R)-2-vinyl-2,3-

dihydrobenzofura

n

92 95

2 Isoprene

(R)-2-

isopropenyl-2,3-

dihydrobenzofura

n

88 96

3 1,3-Pentadiene

(R)-2-propenyl-

2,3-

dihydrobenzofura

n

85 94 (trans)

4 2,4-Hexadiene

(R)-2-(but-2-en-

2-yl)-2,3-

dihydrobenzofura

n

89 97 (trans)

Table 2: Substrate scope for the enantioselective Heck/Tsuji-Trost reaction.[2]

Reaction Pathway
The reaction proceeds through a sequential Heck insertion followed by an intramolecular Tsuji-

Trost allylation.
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Caption: Simplified reaction pathway for the Heck/Tsuji-Trost synthesis.

Method 3: Intramolecular C(sp³)–H and C(sp²)–H
Bond Coupling
This novel approach utilizes alkyl phenyl ethers as starting materials to synthesize 2,3-

dihydrobenzofuran derivatives through a palladium-catalyzed intramolecular coupling of

C(sp³)–H and C(sp²)–H bonds.[3]

Experimental Protocol
A general procedure for the synthesis of 2,3-dihydrobenzofurans from alkyl phenyl ethers is as

follows:
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To a sealed tube are added alkyl phenyl ether (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5

mol%), 1,4-benzoquinone (BQ) (108 mg, 1.0 mmol), AgOAc (167 mg, 1.0 mmol), and LiOAc

(49 mg, 0.75 mmol) in 1,2-dichloroethane (DCE) (2.0 mL). The tube is sealed, and the mixture

is stirred at 120 °C for 12 hours. After cooling, the reaction mixture is filtered, and the solvent is

removed under reduced pressure. The resulting residue is purified by column chromatography

on silica gel to give the desired 2,3-dihydrobenzofuran derivative.

Quantitative Data Summary
Entry

Alkyl Phenyl Ether
Substrate

Product Yield (%)

1
2-Ethylphenyl methyl

ether

7-Methyl-2,3-

dihydrobenzofuran
85

2
2-Propylphenyl methyl

ether

7-Ethyl-2,3-

dihydrobenzofuran
78

3
2-Isopropylphenyl

methyl ether

7,7-Dimethyl-2,3-

dihydrobenzofuran
65

4
2-sec-Butylphenyl

methyl ether

7-Ethyl-7-methyl-2,3-

dihydrobenzofuran
72

Table 3: Synthesis of 2,3-dihydrobenzofurans via intramolecular C-H coupling.[3]

Logical Workflow
The logical progression of this synthetic strategy is outlined below.
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Caption: Logical workflow for the intramolecular C-H coupling reaction.

Method 4: Cascade Cyclization of Alkenyl Ethers
with Alkynyl Oxime Ethers
A novel palladium-catalyzed cascade cyclization has been developed for the construction of 2-

isoxazolyl-2,3-dihydrobenzofurans. This method features excellent regio- and chemoselectivity.

[4][5]

Experimental Protocol
A typical experimental procedure is as follows:

A mixture of the alkenyl ether (0.3 mmol), alkynyl oxime ether (0.2 mmol), Pd(OAc)₂ (4.5 mg,

0.02 mmol, 10 mol%), and Ag₂CO₃ (83 mg, 0.3 mmol) in toluene (2.0 mL) is stirred at 100 °C
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for 12 hours in a sealed tube under a nitrogen atmosphere. After completion of the reaction

(monitored by TLC), the mixture is cooled to room temperature, filtered through a Celite pad,

and concentrated in vacuo. The residue is purified by flash column chromatography on silica

gel to afford the 2-isoxazolyl-2,3-dihydrobenzofuran product.

Quantitative Data Summary
Entry Alkenyl Ether

Alkynyl Oxime
Ether

Product Yield (%)

1 2-Allylanisole

4-Phenyl-2-

butyn-1-one O-

methyl oxime

3-(1-

(Methoxyimino)-4

-phenylbutan-2-

yl)-2,3-

dihydrobenzofura

n

82

2
2-(But-2-en-1-

yl)anisole

4-Phenyl-2-

butyn-1-one O-

methyl oxime

3-(1-

(Methoxyimino)-4

-phenylbutan-2-

yl)-7-methyl-2,3-

dihydrobenzofura

n

75

3
2-Allyl-4-

chloroanisole

4-Phenyl-2-

butyn-1-one O-

methyl oxime

5-Chloro-3-(1-

(methoxyimino)-4

-phenylbutan-2-

yl)-2,3-

dihydrobenzofura

n

78

4 2-Allylanisole

4-(p-Tolyl)-2-

butyn-1-one O-

methyl oxime

3-(1-

(Methoxyimino)-4

-(p-tolyl)butan-2-

yl)-2,3-

dihydrobenzofura

n

85
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Table 4: Substrate scope of the cascade cyclization for the synthesis of 2-isoxazolyl-2,3-

dihydrobenzofurans.[4][5]

Proposed Mechanistic Pathway
The reaction is proposed to proceed through a cascade of elementary steps initiated by

palladium catalysis.
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Caption: Proposed mechanistic pathway for the cascade cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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